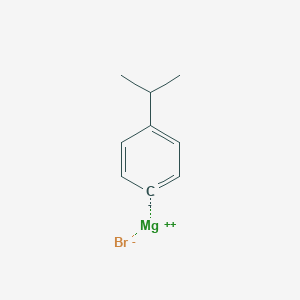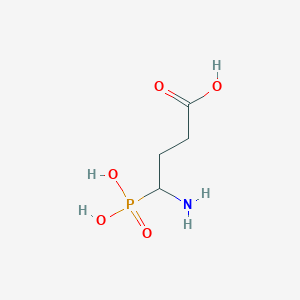
3-Methoxy-isatoic anhydrid
Übersicht
Beschreibung
3-Methoxy-isatoic anhydride is a heterocyclic compound with a unique structure that includes both an oxazine ring and a methoxy group
Wissenschaftliche Forschungsanwendungen
3-Methoxy-isatoic anhydride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and pharmaceuticals.
Wirkmechanismus
Target of Action
Isatoic anhydride derivatives, to which this compound belongs, are known to be versatile substrates in the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
The mode of action of 3-Methoxy-isatoic anhydride is likely related to its chemical structure. As an anhydride, it can undergo nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This reaction mechanism is common among carboxylic acid derivatives, including anhydrides .
Biochemical Pathways
These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
Result of Action
Isatin derivatives, which include this compound, have been associated with various biological and pharmacological properties such as antitumor, antioxidant, antimicrobial, anti-inflammatory, and antiviral activities .
Action Environment
The synthesis of isatin-based compounds, including this one, has been explored in green chemistry, focusing on reactions in water and aqueous media .
Biochemische Analyse
Biochemical Properties
It is known that isatoic anhydride derivatives, which 3-Methoxy-isatoic anhydride is a part of, are versatile substrates that can form a wide range of heterocyclic structures .
Molecular Mechanism
It is known that isatoic anhydride derivatives can undergo various reactions, including nucleophilic attack, deprotonation, and leaving group removal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-isatoic anhydride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the organocatalyzed [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides, yielding 1,3-oxazine-2,4-diones under mild reaction conditions . Another method involves the use of gold(I) catalysts to synthesize substituted 4H-benzo[d][1,3]oxazines under mild conditions, such as room temperature or 30°C, without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for 3-Methoxy-isatoic anhydride are not well-documented in the literature. the scalability of the organocatalytic and gold(I)-catalyzed methods suggests potential for industrial application.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-isatoic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can modify the oxazine ring or the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Methoxy-isatoic anhydride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific catalysts.
Major Products
The major products formed from the reactions of 3-Methoxy-isatoic anhydride depend on the type of reaction. For example, oxidation may yield oxazine derivatives, while substitution reactions can produce a variety of functionalized oxazines.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-isatoic anhydride can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the methoxy group in 3-Methoxy-isatoic anhydride makes it unique and influences its chemical behavior and applications.
Eigenschaften
IUPAC Name |
8-methoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTOZGCACQWXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441708 | |
| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34954-65-9 | |
| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34954-65-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)



![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)

